molecular formula C11H13NO5 B3049173 N-Acetyl-3-hydroxy-L-tyrosine CAS No. 19641-90-8

N-Acetyl-3-hydroxy-L-tyrosine

Cat. No. B3049173
CAS RN: 19641-90-8
M. Wt: 239.22 g/mol
InChI Key: RGCLHVKCJVVHLN-QMMMGPOBSA-N
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Description

N-Acetyl-3-hydroxy-L-tyrosine , commonly referred to as NALT , is a modified form of the amino acid L-Tyrosine . L-Tyrosine serves as a crucial building block for protein synthesis in the human body. The addition of an acetyl group to L-Tyrosine enhances its solubility and stability, resulting in NALT being more bioavailable than its unmodified counterpart .

Scientific Research Applications

Chemical Influences on Tyrosine Phosphorylation

A study explored the chemistry of biological tyrosine phosphorylation, including acylation reactions with compounds like N-acetylimidazole. This research enhances our understanding of the chemical and enzymatic reactivities of tyrosine derivatives, which has implications in understanding biological processes involving tyrosine phosphorylation (Martin et al., 1990).

Reaction Dynamics in Biological Systems

Research has shown that reactions between nitrite and hypochlorous acid form intermediates capable of nitrating phenolic substrates like tyrosine. This study offers insights into the complex chemical interactions in biological systems, which could be relevant for understanding inflammation-mediated protein modification (Eiserich et al., 1996).

Site-Specific Protein Modification

A study introduced a tyrosine analogue, N-alpha-Fmoc-3-acetyl-L-tyrosine, for selective modification of proteins. This advancement provides a new method for labeling proteins of biological interest, important for structural and functional analysis (Tamilarasu et al., 2001).

Enzyme-Substrate Complex Studies

Research using N-acetyl-L-tyrosine semicarbazide and chymotrypsin demonstrated the application of nuclear magnetic resonance in studying enzyme-substrate reactions at equilibrium. This study helps in understanding the interaction dynamics in enzymatic processes (Robillard et al., 1974).

Tyrosine Metabolism in Insects

A study on insect metabolism revealed that tyrosine undergoes various transformations, leading to the formation of substances like N-acetyldopamine, important for understanding insect physiology and development (Sekeris & Karlson, 1962).

properties

IUPAC Name

(2S)-2-acetamido-3-(3,4-dihydroxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c1-6(13)12-8(11(16)17)4-7-2-3-9(14)10(15)5-7/h2-3,5,8,14-15H,4H2,1H3,(H,12,13)(H,16,17)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCLHVKCJVVHLN-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC(=C(C=C1)O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC(=C(C=C1)O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10553855
Record name N-Acetyl-3-hydroxy-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10553855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl-3-hydroxy-L-tyrosine

CAS RN

19641-90-8
Record name N-Acetyl-3-hydroxy-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10553855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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